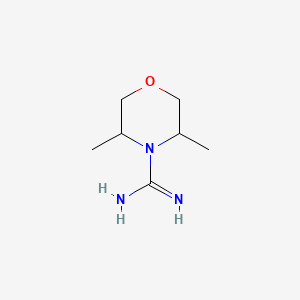

3,5-Dimethylmorpholine-4-carboximidamide

Description

3,5-Dimethylmorpholine-4-carboximidamide is a morpholine derivative featuring a six-membered ring containing one oxygen atom and one nitrogen atom. The nitrogen at position 4 is substituted with a carboximidamide group (-C(=NH)NH₂), while methyl groups occupy positions 3 and 5 of the morpholine ring.

Properties

CAS No. |

108641-44-7 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3,5-dimethylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C7H15N3O/c1-5-3-11-4-6(2)10(5)7(8)9/h5-6H,3-4H2,1-2H3,(H3,8,9) |

InChI Key |

VPWJBKMQOYXAGA-UHFFFAOYSA-N |

SMILES |

CC1COCC(N1C(=N)N)C |

Canonical SMILES |

CC1COCC(N1C(=N)N)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Research Applications

1. Synthetic Chemistry

- Reagent in Organic Synthesis : 3,5-Dimethylmorpholine-4-carboximidamide is utilized as a reagent in various organic synthesis reactions. It facilitates the formation of amides and other nitrogen-containing compounds through its ability to undergo substitution reactions and participate in coupling reactions .

2. Mechanistic Studies

- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activity, making it a valuable tool in studying enzyme mechanisms. Its interactions with specific molecular targets can influence metabolic pathways, providing insights into biochemical processes.

Biological Applications

1. Enzyme Inhibition and Activation

- Biochemical Pathways : Research indicates that 3,5-Dimethylmorpholine-4-carboximidamide can act as both an inhibitor and an activator of various enzymes. This dual action allows researchers to explore its effects on different biochemical pathways and cellular functions .

2. Cancer Therapeutics

- Cytotoxicity Studies : The compound has shown selective cytotoxicity towards malignant cells while sparing non-malignant cells. For instance, studies have reported IC50 values indicating significant potency against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (Leukemia) | 2.5 | 10 |

| HSC-2 (Squamous Cell Carcinoma) | 1.8 | 12 |

| HCT116 (Colon Carcinoma) | 3.0 | 8 |

| Non-Malignant Fibroblasts | >50 | - |

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment due to its ability to induce apoptosis selectively in cancer cells.

Case Studies

Study on HL-60 Cells

- In studies involving HL-60 leukemia cells, treatment with 3,5-Dimethylmorpholine-4-carboximidamide resulted in significant apoptosis. Increased caspase activity and PARP cleavage were observed, indicating effective induction of the apoptotic pathway.

Effect on HSC-2 Cells

- Another investigation demonstrated that this compound led to reduced cell viability in HSC-2 squamous cell carcinoma cells. Flow cytometry analysis revealed G2/M phase arrest followed by apoptosis, supporting its potential as a cancer therapeutic.

Comparison with Similar Compounds

Structural and Functional Differences:

Key Observations:

Core Ring Systems :

- The morpholine ring’s oxygen atom enhances solubility compared to pyrazole derivatives, which lack inherent polarity .

- Pyrazole derivatives exhibit greater conformational flexibility due to their unsaturated five-membered ring, whereas the morpholine scaffold imposes rigidity.

Substituent Effects: In pyrazole analogs, electron-withdrawing groups (e.g., nitro, chloro) at aryl positions enhance stability and receptor binding affinity, as seen in compounds (3), (6), and (9) .

Biological Activity: Pyrazole carboximidamides demonstrate antimicrobial and anti-inflammatory properties, with compound (6) (2,4-dichlorophenyl-substituted) showing notable efficacy against Gram-positive bacteria .

Preparation Methods

Direct Amidination of 3,5-Dimethylmorpholine with Cyanamide

The most straightforward and widely reported method for preparing 3,5-Dimethylmorpholine-4-carboximidamide involves the reaction of 3,5-dimethylmorpholine with cyanamide under controlled conditions. This reaction typically takes place in polar solvents such as ethanol or methanol, which facilitate the nucleophilic attack of the amine on the cyanamide, leading to the formation of the carboximidamide moiety.

-

- Solvent: Ethanol or methanol

- Temperature: Carefully controlled, often ambient to slightly elevated temperatures to optimize yield and minimize side reactions

- Reaction time: Variable, depending on scale and conditions, typically several hours

-

- Recrystallization from suitable solvents

- Drying under reduced pressure to obtain the pure hemisulfate salt form

This method is scalable and applicable in industrial production, where large reactors and optimized parameters are employed to maximize yield and purity.

Multi-Step Synthesis via Aminodiol Intermediate

An alternative, more elaborate route involves the synthesis of 3,5-dimethylmorpholine as an intermediate, which is then converted to the carboximidamide derivative.

Step 1: Formation of Aminodiol

- Reactants: 2-Amino-1-propanol and hydroxy-2-propanone

- Catalyst: Platinum(IV) oxide

- Solvent: Ethanol

- Conditions: Hydrogenation at room temperature under ~38.5 psi hydrogen pressure overnight, followed by additional catalyst addition and further hydrogenation

- Outcome: Aminodiol intermediate obtained in ~71% yield after purification by silica gel chromatography

Step 2: Dehydration and Cyclization

- Reagent: Concentrated sulfuric acid

- Conditions: Heating at 180°C for 8 hours in a flask with sufficient volume to accommodate frothing

- Outcome: Cyclized morpholine derivative

Step 3: Neutralization and Extraction

- Reagent: Potassium hydroxide in water, added dropwise while cooling

- Work-up: Stirring overnight, filtration, multiple extractions with chloroform-methanol mixture, drying over sodium sulfate, and rotary evaporation at <25°C

- Yield: Approximately 82% of 3,5-dimethylmorpholine as a colorless liquid

This intermediate can then be reacted with cyanamide to form the carboximidamide derivative.

Reaction Mechanisms and Functional Group Transformations

The key transformation in the preparation of 3,5-Dimethylmorpholine-4-carboximidamide is the nucleophilic addition of the morpholine nitrogen to the electrophilic carbon of cyanamide, followed by tautomerization to stabilize the amidine structure.

- The reaction is sensitive to steric hindrance and electronic effects; the methyl substitutions at positions 3 and 5 on the morpholine ring can influence reaction rates and yields.

- Oxidation and reduction reactions on related morpholine derivatives have been explored but tend to deactivate or complicate the formation of the carboximidamide group.

Industrial Scale Considerations

- Large-scale synthesis involves optimized reactor design to ensure efficient mixing and temperature control.

- Purification steps such as recrystallization and drying are critical to obtain the compound in its pure hemisulfate salt form, which is more stable and easier to handle.

- Control of reaction parameters minimizes side reactions such as over-oxidation or polymerization of cyanamide.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct amidination with cyanamide | 3,5-Dimethylmorpholine, cyanamide | Ethanol/methanol, controlled temp | High (varies) | Straightforward, scalable, industrially viable |

| Multi-step synthesis via aminodiol intermediate | 2-Amino-1-propanol, hydroxy-2-propanone, H2, PtO2, H2SO4, KOH | Hydrogenation, acid dehydration, neutralization | 71% (aminodiol), 82% (morpholine) | More complex, involves intermediate isolation |

Research Findings and Notes

- Functionalization of the nitrile group in related compounds is often hindered by steric effects, which can affect the efficiency of amidine formation.

- Attempts to oxidize or hydroxylate the nitrile or ethylsulfide groups in analogs often lead to inactive or undesired products, indicating the necessity of mild and selective conditions.

- The compound's biological activity, including cytotoxic effects and enzyme interaction, underscores the importance of maintaining structural integrity during synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Dimethylmorpholine-4-carboximidamide with high purity?

- Methodological Answer : The compound can be synthesized via a multi-step route involving (1) condensation of morpholine derivatives with nitriles under acidic catalysis, followed by (2) guanidinylation using carbodiimide coupling agents (e.g., HATU in anhydrous DMF) to form the carboximidamide group . Purification via reversed-phase HPLC (ACN/water with 0.1% TFA) ensures >95% purity. Key intermediates should be characterized by -NMR and LC-MS to confirm structural integrity .

Q. How should researchers validate the structural identity of 3,5-Dimethylmorpholine-4-carboximidamide?

- Methodological Answer : Combine spectral techniques:

- NMR : - and -NMR to confirm substituent positions and stereochemistry (e.g., morpholine ring protons at δ 3.5–4.0 ppm, carboximidamide NH signals at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Detect characteristic N–H stretches (3200–3400 cm) and C=N vibrations (1650–1700 cm) .

Q. What experimental conditions are critical for assessing the compound’s stability in solution?

- Methodological Answer : Conduct accelerated degradation studies under:

- Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH at 40°C for 24–72 hours.

- Oxidative stress : Expose to 3% HO at RT.

- Photolytic stress : UV light (254 nm) for 48 hours.

Monitor degradation via LC-MS (C18 column, ACN/FA mobile phase) to identify by-products like dealkylated morpholine or oxidized imidamide derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,5-Dimethylmorpholine-4-carboximidamide in nucleophilic substitutions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to model:

- Electrostatic potential maps : Identify nucleophilic sites (e.g., carboximidamide NH groups).

- Transition-state energetics : Compare activation barriers for reactions with alkyl halides or acylating agents.

Validate predictions with kinetic experiments (e.g., monitoring reaction rates via -NMR or inline IR) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies (e.g., IC variability in enzyme inhibition assays) may arise from:

- Solvent effects : Compare DMSO vs. aqueous solubility using dynamic light scattering.

- Protein binding : Perform equilibrium dialysis to assess nonspecific binding.

- Redox interference : Include controls with antioxidants (e.g., ascorbic acid) to rule out assay artifacts.

Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can synthetic routes be optimized to minimize diastereomer formation?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during morpholine ring formation.

- Asymmetric catalysis : Use Ru-BINAP complexes for enantioselective hydrogenation of intermediate ketones.

- Crystallization-driven purification : Exploit differential solubility of diastereomers in EtOH/water mixtures.

Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.